4-Isopropyl-6-nitroquinolin-2(1h)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-4-propan-2-yl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7(2)9-6-12(15)13-11-4-3-8(14(16)17)5-10(9)11/h3-7H,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPFHSYDMIRBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Isopropyl 6 Nitroquinolin 2 1h One and Analogous Structures
Strategies for Quinolinone Ring Formation
The construction of the fundamental quinolin-2(1H)-one skeleton is a well-explored area of synthetic organic chemistry. Key approaches include classical cyclocondensation reactions and more modern multi-component strategies, each offering distinct advantages in terms of substrate scope and efficiency.
Cyclocondensation Reactions and Their Variants
Cyclocondensation reactions represent a cornerstone in the synthesis of quinolinone rings. These methods typically involve the intramolecular cyclization of a pre-functionalized acyclic precursor. A prominent example is the Knorr synthesis, which, in its variations, can be adapted for quinolin-2-one formation. A practical and scalable two-step synthesis of halo-substituted quinolin-2(1H)-ones has been reported, starting from inexpensive halo anilines. This process involves the acylation of the aniline (B41778) with methyl 3,3-dimethoxypropionate, followed by cyclization in sulfuric acid. acs.org While this method was successful for halo-substituted anilines, it was noted that anilines with strongly electron-withdrawing or electron-donating groups were poor substrates for this procedure. acs.org
Another powerful cyclocondensation approach is the Conrad-Limpach synthesis. This method has been utilized to react p-substituted anilines with ethyl 4,4,4-trifluoro-3-oxobutanoate to generate di-substituted quinolones, which can serve as intermediates for further elaboration. nih.gov These classical methods, while robust, can sometimes be limited by harsh reaction conditions and the availability of starting materials. acs.org
Multi-component Approaches
Multi-component reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex molecules like substituted quinolinones from simple starting materials in a single step. While a specific MCR for 4-isopropyl-6-nitroquinolin-2(1H)-one is not detailed, the principles of MCRs can be applied. For instance, a metal-free functionalization of C(sp³)–H bonds and tandem cyclization strategy has been developed to synthesize quinoline (B57606) derivatives from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines. nih.gov This highlights the potential of tandem reactions to build the quinoline core with desired functionalities.
Furthermore, various cyclization reactions involving 2-vinylanilines, catalyzed by transition metals or under metal-free conditions, provide a facile and direct route to functionalized nitrogen-containing heterocycles. researchgate.net These approaches demonstrate the versatility of modern synthetic methods in constructing the quinoline scaffold. nih.govmdpi.com
Introduction of Substituents: Isopropyl and Nitro Groups
The precise placement of the isopropyl group at the C4 position and the nitro group at the C6 position is crucial for the identity of the target molecule. This can be achieved either by using appropriately substituted starting materials in the ring formation step or by post-synthetic modification of a pre-formed quinolinone core.
Regioselective Nitration Protocols
The nitration of the quinoline ring system is a classic electrophilic aromatic substitution. However, controlling the regioselectivity can be challenging. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has demonstrated that total regioselectivity for nitration at the 6-position can be achieved. researchgate.net This suggests that by carefully choosing the protecting group and reaction conditions, the nitro group can be directed to the desired C6 position on a related quinolinone structure.
For the quinolin-2-one core itself, nitration of 1-methyl-2-quinolone (B133747) with fuming nitric acid can lead to the formation of 1-methyl-3,6,8-trinitro-2-quinolone. nih.gov By controlling the reaction temperature, it is possible to obtain mono- and di-nitrated products, with 1-methyl-6-nitro-2-quinolone being the main product at 50 °C. nih.gov This indicates that direct nitration of a 4-isopropyl-quinolin-2(1H)-one precursor could potentially yield the desired 6-nitro derivative. More advanced methods, such as a dearomatization-rearomatization strategy, have been developed for the highly regioselective meta-nitration of pyridines and quinolines, offering a powerful tool for late-stage functionalization. acs.org
| Nitration Method | Reagents | Position of Nitration | Reference |
| N-protected tetrahydroquinoline | Varies | 6-position | researchgate.net |
| 1-methyl-2-quinolone | Fuming HNO₃ | 3, 6, and 8 positions | nih.gov |
| Pyridines and Quinolines | Dearomatization-rearomatization | meta-position | acs.org |
Stereoselective Introduction of Alkyl Moieties
The introduction of the isopropyl group at the C4 position is a key synthetic challenge. A direct Friedel-Crafts alkylation on the quinolinone ring is generally not feasible due to the deactivating nature of the heterocyclic system and potential side reactions. A more plausible approach involves the use of a precursor that already contains the isopropyl group or the creation of a reactive handle at the C4 position for subsequent isopropylation.
One strategy could involve the synthesis of a 4-halo-quinolin-2-one intermediate. acs.orgacs.org These halogenated quinolinones can then undergo nucleophilic substitution reactions. While direct substitution with an isopropyl Grignard reagent is a possibility, such reactions can be complex. An alternative is the use of organocuprates, which are known to be effective in such substitution reactions.
Another approach could be through a cine-substitution reaction. For example, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) reacts with various nucleophiles, including C-H acids like 1,3-dicarbonyl compounds, at the 4-position, with the elimination of the nitro group at the 3-position. nih.gov This allows for the regioselective formation of a C-C bond at the C4 position. nih.gov While not a direct isopropylation, this demonstrates the feasibility of introducing carbon substituents at this position.
Advanced Synthetic Transformations and Derivatization
Once the this compound scaffold is assembled, it can be further modified to create a library of analogous structures. The presence of the nitro group offers a versatile handle for a variety of chemical transformations. For instance, the nitro group can be reduced to an amino group, which can then be subjected to a wide range of derivatization reactions, including acylation, alkylation, and diazotization followed by substitution.
Furthermore, the quinolinone ring itself can undergo various functionalizations. For example, the synthesis of novel quinolinone-phenolic acid hybrids has been achieved through amidation reactions of a key amino carboxamide intermediate. mdpi.com Additionally, the synthesis of 4-(1H-1,2,4-triazol-1-yl)quinolines from 4-chloroquinolines demonstrates the utility of the 4-halo intermediate for introducing nitrogen-based heterocycles. researchgate.net These examples highlight the potential for creating a diverse set of derivatives from the core this compound structure for further investigation.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying aromatic rings that are activated by potent electron-withdrawing groups, such as the nitro group present in the target molecule. wikipedia.orgmasterorganicchemistry.com In the context of quinolone synthesis, SNAr reactions can be employed to introduce various functional groups onto the aromatic core. The mechanism involves the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orgpressbooks.pub
For precursors to 6-nitroquinolones, a halogen atom positioned ortho or para to the nitro group can be readily displaced by a variety of nucleophiles. For instance, a 4-chloro-6-nitroquinoline (B83797) derivative could react with nucleophiles to introduce substituents at the 4-position. While the target compound itself does not have a leaving group for a typical SNAr reaction on the quinolone core, this methodology is crucial for the synthesis of functionalized precursors. For example, 4-chloro-3-nitro-2-quinolone is highly reactive towards nucleophilic substitution, allowing the introduction of azide, amino, fluoro, and alkoxy groups at the 4-position. nih.gov
Table 1: Examples of SNAr Reactions on Activated Quinolone Systems
| Starting Material | Nucleophile | Product | Reference |
| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | wikipedia.org |
| 4-Chloro-3-nitro-2-quinolone | Sodium Azide | 4-Azido-3-nitro-2-quinolone | nih.gov |
| 4-Chloro-3-nitro-2-quinolone | Ammonia | 4-Amino-3-nitro-2-quinolone | nih.gov |
| 2-Chloroquinoxaline | Cyanomethyl carbanion | Preferential SNAr of chlorine | rsc.org |
This table is interactive. Click on the headers to sort.
Vicarious Nucleophilic Substitution of Hydrogen (VNS)
A more advanced and atom-economical method for functionalizing electron-deficient aromatic rings is the Vicarious Nucleophilic Substitution of Hydrogen (VNS). iupac.org This reaction allows for the direct introduction of carbon, nitrogen, or oxygen substituents by replacing a hydrogen atom, typically ortho or para to a nitro group, without the need for a pre-installed leaving group. nih.govkuleuven.be The VNS reaction proceeds via the addition of a carbanion containing a leaving group at its alpha-position to the nitroaromatic compound. This is followed by a base-induced β-elimination of the leaving group and a hydrogen atom from the ring. nih.gov
In the synthesis of nitroquinoline derivatives, VNS is a powerful tool. nih.gov For example, 5-, 6-, and 8-nitroquinolines can react with carbanions like chloromethyl phenyl sulfone to introduce a functionalized methyl group ortho to the nitro substituent. kuleuven.be This methodology could be applied to a 6-nitroquinolin-2(1H)-one skeleton to introduce substituents at the 5- or 7-positions. The reaction is highly regioselective, governed by the activating effect of the nitro group. iupac.orgnih.gov
Functional Group Interconversions of the Nitro Moiety
The nitro group is not only a powerful activating group for nucleophilic substitution but also a versatile functional handle that can be transformed into various other functionalities. nih.govsolubilityofthings.com This versatility is a cornerstone of synthetic strategy, allowing for late-stage modification of the molecule.
The most common transformation of an aromatic nitro group is its reduction to a primary amine. This can be achieved using a variety of reagents and conditions, such as catalytic hydrogenation (e.g., H₂ with Pd/C), or chemical reducing agents like tin (Sn) or iron (Fe) in acidic media. fiveable.me The resulting 6-amino-4-isopropylquinolin-2(1H)-one can then be further modified, for example, through diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN).
Other transformations include the partial reduction of the nitro group to a hydroxylamine (B1172632) or a nitroso compound under controlled conditions. fiveable.me These interconversions significantly expand the synthetic utility of the nitroquinolone scaffold.
Table 2: Common Interconversions of the Aromatic Nitro Group
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |
| Nitro (-NO₂) | H₂, Pd/C or Sn/HCl | Amino (-NH₂) | fiveable.me |
| Nitro (-NO₂) | Controlled reduction (e.g., Zn/NH₄Cl) | Hydroxylamine (-NHOH) | fiveable.me |
| Amino (-NH₂) | NaNO₂, HCl then CuX | Halogen, Cyano, etc. (-X) | solubilityofthings.com |
| Primary Alcohol (-CH₂OH) | PCC, Swern oxidation | Aldehyde (-CHO) | fiveable.me |
This table is interactive. Click on the headers to sort.
Ring Expansion and Cyclization Strategies
The formation of the core quinolinone ring is a critical step in the synthesis. This is often achieved through cyclization of acyclic precursors or, more recently, through sophisticated ring expansion strategies.
Classic methods for quinolone synthesis, such as the Conrad-Limpach and Knorr syntheses, involve the condensation of anilines with β-ketoesters followed by thermal or acid-catalyzed cyclization. mdpi.com To synthesize the target compound, one could start with 4-isopropylaniline, react it with a suitable β-ketoester (like diethyl malonate to form the 2-one, 4-hydroxy scaffold), and then perform nitration. Alternatively, nitrated anilines can be used as starting materials. researchgate.net
More modern approaches include the ring expansion of smaller heterocyclic systems. For example, a recently developed method allows for the regiodivergent ring expansion of oxindoles to form either 4-quinolinones or 3-substituted quinolinones by choosing different reaction conditions. nih.govacs.org This strategy provides a novel and flexible route to the quinolone core from readily available starting materials. nih.gov Another strategy involves the nucleophile-triggered cyclization of o-alkynylisocyanobenzenes. researchgate.net
Catalytic Systems and Reaction Optimization in Quinolone Synthesis
Optimizing reaction conditions is crucial for achieving high yields, selectivity, and sustainability in chemical synthesis. The synthesis of quinolones has greatly benefited from the development of advanced catalytic systems and energy sources.
Metal-mediated Catalysis
Transition metal catalysis has become indispensable in modern organic synthesis, and the construction of quinoline and quinolone scaffolds is no exception. ias.ac.in Palladium-, copper-, and iron-based catalysts are frequently employed to facilitate key bond-forming reactions. organic-chemistry.orgmdpi.com
Palladium-catalyzed reactions, such as Heck, Suzuki, and Sonogashira couplings, are used to build complexity on the quinolone core. mdpi.com For instance, the synthesis of 2-substituted-4-(1H)-quinolones can be achieved via a copper-catalyzed tandem C-N and C-C bond formation reaction of an aryl boronic acid with a nitrile. organic-chemistry.org Another approach involves the palladium-catalyzed reductive cyclization of o-nitrochalcones, which can be performed using formic acid as a carbon monoxide surrogate, avoiding the need for pressurized CO gas. mdpi.com Metal complexes of quinolones themselves are also an area of significant interest. nih.gov
Table 3: Examples of Metal-Mediated Quinolone Synthesis
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
| Palladium(II) acetate/PPh₃ | Reductive Cyclization | 2-Iodoaniline, Dialkyl itaconates | C-3 substituted 2-quinolones | mdpi.com |
| Copper catalyst | Tandem C-N/C-C formation | Aryl boronic acid, Nitrile | 2-Substituted 4-quinolones | organic-chemistry.org |
| Palladium/1,10-phenanthroline | Reductive Cyclization | 2'-Nitrochalcones | 2-Aryl-4-quinolones | mdpi.com |
| Iridium catalyst | Cascade Reaction | Methyl aryl carbamoyl (B1232498) chlorides, Alkynes | N-methyl-2-quinolones | qeios.com |
This table is interactive. Click on the headers to sort.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. nih.govbenthamdirect.com The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. conicet.gov.ar
The synthesis of various quinolone derivatives has been successfully achieved using microwave assistance. nih.govresearchgate.net For example, the cyclization of aminomethylenemalonate intermediates (derived from anilines and diethyl-ethoxymethylenmalonate) to form 3-carboethoxy quinolones can be accomplished in minutes with excellent yields under microwave irradiation, whereas classical synthesis requires many hours at reflux. conicet.gov.ar This green chemistry approach reduces energy consumption and often allows for solvent-free reactions, further enhancing its appeal. nih.gov
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
No experimental data has been found for the spectroscopic characterization of this compound. A detailed analysis would typically involve the following techniques:
Single Crystal X-ray Diffraction for Solid-State Structure Determination
No crystallographic data is available. Growing a suitable single crystal and performing X-ray diffraction analysis would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state. This technique would yield detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular geometry.
Conformational Preferences and Intramolecular Interactions
Without experimental or computational studies, any discussion of the conformational preferences of the isopropyl group or potential intramolecular interactions (such as hydrogen bonding) would be purely speculative.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net For quinolinone derivatives, DFT methods are employed to understand their fundamental properties at the atomic level. nih.gov These calculations can optimize the molecular geometry of 4-Isopropyl-6-nitroquinolin-2(1h)-one, providing a detailed three-dimensional view of its structure.
A key aspect of these calculations is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For instance, DFT calculations at the B3LYP/6-31G(d) level are commonly used to investigate reaction mechanisms and regioselectivity, as has been done for related quinazolinone compounds. researchgate.net
Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about how this compound might interact with other molecules or biological targets. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and intramolecular interactions.
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance for Reactivity Prediction |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.net |
| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. nih.gov |
| Mulliken Charges | Calculated partial charges on individual atoms. | Helps in understanding the role of specific atoms in intermolecular interactions and reaction mechanisms. researchgate.net |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov
The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity. A higher docking score generally indicates a more stable and favorable interaction. nih.gov These simulations can reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, studies on similar heterocyclic compounds have used docking to explore inhibitory activities against targets like the bacterial enzyme flavohemoglobin or anticancer targets such as the epidermal growth factor receptor (EGFR). nih.govnih.gov
By docking this compound against a panel of known biological targets, researchers can generate hypotheses about its potential pharmacological effects. The results can guide the design of new derivatives with improved binding affinity and selectivity, thereby optimizing the compound for a specific therapeutic purpose. researchgate.net
Table 2: Aspects of Molecular Docking Simulations
| Feature | Description | Importance in a Simulation |
|---|---|---|
| Target Protein | The biological macromolecule (e.g., enzyme, receptor) whose interaction with the ligand is being studied. | Defines the biological context and potential therapeutic application. |
| Binding Site | A specific pocket or groove on the target protein where the ligand binds. | The geometry and chemical nature of this site determine ligand specificity. |
| Binding Affinity/Score | A numerical value that estimates the strength of the interaction between the ligand and the target. | Used to rank and prioritize potential drug candidates; a more negative value often implies stronger binding. nih.gov |
| Interacting Residues | Specific amino acids in the binding site that form key interactions (e.g., hydrogen bonds) with the ligand. | Understanding these interactions is crucial for rational drug design and optimization. |
| Ligand Conformation | The three-dimensional shape and orientation of the ligand within the binding site. | Determines the quality of the "fit" and the strength of the intermolecular forces. |
In Silico Prediction of Molecular Properties and Drug-Likeness (Excluding Explicit Physical/Chemical Property Values)
In the early stages of drug discovery, it is essential to assess whether a compound possesses properties consistent with a viable drug candidate. nih.gov In silico tools are widely used to predict these "drug-like" properties, which include aspects of absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net This computational screening helps to identify candidates with a higher probability of success in clinical trials and filter out those likely to fail due to poor pharmacokinetic profiles. nih.gov
One of the most common frameworks for evaluating drug-likeness is Lipinski's Rule of Five. nih.gov This rule outlines general physicochemical parameter ranges that are common among orally active drugs. Computational models can quickly assess if this compound adheres to these and other guidelines, such as those developed by pharmaceutical companies like Pfizer and GlaxoSmithKline (GSK). nih.gov
Beyond simple rules, more complex Quantitative Structure-Activity Relationship (QSAR) models can predict a wide range of properties. nih.gov These models establish correlations between a molecule's structural features and its biological or physicochemical endpoints. nih.gov For this compound, these predictions could cover its potential for blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450s), or potential for being a substrate for efflux pumps like P-glycoprotein. nih.gov Such predictions are invaluable for prioritizing compounds for synthesis and experimental testing. researchgate.net
Table 3: Commonly Predicted Drug-Likeness and Molecular Properties
| Property Category | Predicted Parameter | Relevance to Drug Development |
|---|---|---|
| Physicochemical | Adherence to Lipinski's Rule of Five | Predicts the likelihood of oral bioavailability. nih.gov |
| Absorption | Human Intestinal Absorption (HIA) Prediction | Estimates how well the compound might be absorbed from the gut. nih.gov |
| Absorption | Cell Permeability (e.g., Caco-2) | Predicts the ability of the compound to pass through cell membranes. |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Indicates if the compound is likely to enter the central nervous system. |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts potential for drug-drug interactions and metabolic stability. nih.gov |
| Excretion | P-glycoprotein (P-gp) Substrate/Inhibitor | Assesses the likelihood of the compound being actively removed from cells, affecting its efficacy. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxyisoleucine |
| Quinazolin-4(3H)-one |
| 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlation of Substituent Effects with Biological Efficacy
The biological activity of quinolinone scaffolds can be significantly modulated by the nature of the substituents on the heterocyclic and carbocyclic rings. While specific SAR studies detailing a wide range of substituents for the 4-isopropyl-6-nitroquinolin-2(1h)-one framework are not extensively available in the public domain, general principles from related quinolinone series can be extrapolated.
Quantitative Structure-Activity Relationship (QSAR) studies on various quinoline (B57606) derivatives have demonstrated that lipophilic, electronic, and steric properties of substituents play a pivotal role in determining their biological activity. For instance, in a series of 4-methyl-2-(p-substituted phenyl)quinoline derivatives, lipophilicity (expressed as cLogP) was found to have a significant influence on antifungal activity. This suggests that the isopropyl group at the C4 position of this compound, being a bulky and lipophilic substituent, likely contributes to the compound's interaction with biological membranes or hydrophobic pockets of target proteins.
Furthermore, the electronic nature of substituents is a key determinant of bioactivity. The nitro group at the C6 position is a strong electron-withdrawing group, which can influence the electron density of the entire quinolinone ring system. This alteration in electronic properties can affect the molecule's ability to participate in hydrogen bonding, pi-pi stacking, or other non-covalent interactions with biological targets. QSAR models developed for other quinolinone series often incorporate electronic descriptors to correlate with activity. For example, in a study of quinolinone-based thiosemicarbazones with antituberculosis activity, electron density and electronegativity were identified as important descriptors.
The following table illustrates a hypothetical SAR analysis for 4-substituted-6-nitroquinolin-2(1h)-one derivatives, based on general principles observed in related heterocyclic compounds.
| R Group at C4 | Lipophilicity (cLogP) | Electronic Effect | Steric Hindrance | Predicted Biological Efficacy |
| -H | Low | Neutral | Low | Low |
| -CH3 | Moderate | Weakly Electron-donating | Moderate | Moderate |
| -CH(CH3)2 (Isopropyl) | High | Electron-donating | High | Potentially High |
| -Phenyl | Very High | Electron-withdrawing (inductive), Conjugating | Very High | Variable, target-dependent |
This table is illustrative and based on general SAR principles, as specific experimental data for this series was not found.
Impact of Isopropyl and Nitro Group Position on Biological Activity
The specific placement of the isopropyl and nitro groups on the quinolinone ring is critical and can lead to significant differences in biological activity, a phenomenon known as regioisomerism.
Similarly, the location of the alkyl substituent at C4 is significant. QSAR studies on quinoline derivatives often show that substitutions at different positions of the quinoline core contribute differently to the biological activity. nih.gov The C4 position is adjacent to the lactam nitrogen and the C2-oxo group, and a bulky substituent like an isopropyl group at this position can influence the conformation of the molecule and its ability to fit into a specific binding site.
A comparative analysis of hypothetical positional isomers is presented in the table below to illustrate the potential impact on activity.
| Compound | Position of Isopropyl Group | Position of Nitro Group | Predicted Target Interaction | Predicted Biological Activity |
| This compound | C4 | C6 | Specific hydrophobic and electronic interactions | Reference Activity |
| 4-Isopropyl-8-nitroquinolin-2(1h)-one | C4 | C8 | Altered electronic profile, potential for different hydrogen bonding | Potentially different activity and selectivity |
| 3-Isopropyl-6-nitroquinolin-2(1h)-one | C3 | C6 | Different steric hindrance near the lactam group | Likely altered binding affinity |
This table is illustrative, as direct comparative biological data for these specific isomers was not found in the reviewed literature.
Influence of Molecular Topology and Stereochemistry on Bioactivity
Molecular Topology: Topological descriptors are numerical values that quantify the shape, size, and branching of a molecule. They are frequently used in QSAR studies to model the relationship between a molecule's structure and its biological activity. researchgate.net For quinolinone derivatives, descriptors related to molecular connectivity and shape can be correlated with their efficacy. The presence of the isopropyl group in this compound introduces a specific branching pattern that influences its topological indices. These indices can be used to predict how the molecule will fit into a receptor's binding pocket and can be compared with other analogs to guide the design of compounds with improved activity. QSAR studies on quinoline-based compounds have successfully used topological descriptors to build predictive models for various biological activities, including antimicrobial effects. ijprajournal.com
Stereochemistry: Stereochemistry can have a profound impact on biological activity, as biological systems are chiral. libretexts.orgwiley-vch.de If a chiral center exists in a molecule, its different enantiomers can exhibit vastly different pharmacological and toxicological profiles. In the case of this compound, the C4 carbon is not a chiral center. However, if a substituent at C4 were to introduce chirality (for example, a sec-butyl group), the stereochemistry would become a critical factor. Studies on other chiral molecules have shown that one enantiomer may be significantly more active than the other because it can achieve a better fit with the chiral binding site of a protein. nih.gov For instance, the (S)-enantiomer of the painkiller ibuprofen (B1674241) is the active form, while the (R)-enantiomer is largely inactive. libretexts.org Therefore, in the design of analogous quinolinone derivatives, the introduction of chiral centers would necessitate stereoselective synthesis and separate biological evaluation of the enantiomers to fully understand the SAR. nih.gov
The table below summarizes the key aspects of molecular topology and stereochemistry for the title compound.
| Structural Feature | Relevance to this compound | Impact on Bioactivity |
| Molecular Topology | The specific arrangement and branching of the isopropyl and nitro groups on the quinolinone core define its unique shape and size. | Dictates the molecule's fit into the binding site of a target protein, influencing binding affinity and selectivity. |
| Stereochemistry | The C4 carbon is achiral in this specific compound. | Not directly applicable, but would be a critical consideration in analogs with chiral substituents at this or other positions. |
Future Perspectives in Quinolinone Research
Development of Novel Synthetic Strategies for Nitroquinolinones
The synthesis of quinolinone derivatives has traditionally relied on established methods such as the Pfitzinger, Gould–Jacob, and Friedlander reactions. tandfonline.com However, these methods often require harsh reaction conditions and can generate significant waste. The future of synthesizing 4-Isopropyl-6-nitroquinolin-2(1H)-one and other nitroquinolinones lies in the development of more efficient, sustainable, and versatile synthetic strategies.
A significant area of future development is the adoption of "green chemistry" principles. tandfonline.com This includes the use of environmentally benign solvents like water or ethanol, and the employment of catalysts that can be easily recovered and reused. tandfonline.com For instance, microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields. tandfonline.comnih.gov The application of such techniques to the synthesis of this compound could streamline its production and make it more accessible for further research.
Furthermore, the development of one-pot, multi-component reactions represents another promising frontier. tandfonline.comnih.gov These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. Designing a multi-component reaction for the synthesis of this compound would be a significant advancement. Additionally, exploring novel catalytic systems, such as those based on earth-abundant metals, could provide more sustainable alternatives to traditional catalysts. researchgate.net The transition-metal-catalyzed C-H bond functionalization is another powerful strategy that could be employed for the synthesis and diversification of nitroquinolinone scaffolds. researchgate.net
| Synthetic Strategy | Potential Advantages for this compound |
| Green Chemistry Approaches | Reduced environmental impact, use of safer reagents and solvents. tandfonline.com |
| Microwave-Assisted Synthesis | Accelerated reaction times, increased product yields. tandfonline.comnih.gov |
| Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification. tandfonline.comnih.gov |
| Novel Catalytic Systems | Use of more sustainable and cost-effective catalysts. researchgate.net |
| C-H Bond Functionalization | Direct and efficient modification of the quinolinone core. researchgate.net |
Elucidation of Undiscovered Biological Pathways and Targets
The biological activities of quinolinone and nitroquinoline derivatives are diverse, encompassing antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. mdpi.commq.edu.aumdpi.com However, the specific biological pathways and molecular targets of this compound remain largely unknown. Future research should focus on a systematic evaluation of its bioactivity and the elucidation of its mechanism of action.
Given the known activities of related compounds, several avenues of investigation are warranted. For example, many quinolones exert their antibacterial effects by targeting DNA gyrase and topoisomerase IV. nih.gov It would be valuable to investigate whether this compound exhibits similar activity. Furthermore, the nitro group in nitroaromatic compounds can be bioreduced by parasitic nitroreductases, leading to cytotoxic metabolites. nih.gov This suggests that this compound could be explored for its potential as an antiparasitic agent, particularly against kinetoplastid parasites like Trypanosoma and Leishmania. nih.gov
The anticancer potential of nitroquinolines has also been documented, with some derivatives showing inhibitory activity against epidermal growth factor receptor (EGFR). nih.gov Investigating the effect of this compound on cancer cell lines, particularly those overexpressing EGFR, could reveal novel therapeutic opportunities. nih.gov Moreover, recent studies have highlighted the potential of quinolinone analogues in the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where they have been shown to prevent protein mislocalization and aggregation. mq.edu.audtic.mil This opens up an exciting possibility for exploring the neuroprotective effects of this compound.
| Potential Biological Activity | Rationale and Research Direction |
| Antibacterial | Investigate inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov |
| Antiparasitic | Explore bioactivation by parasitic nitroreductases. nih.gov |
| Anticancer | Assess activity against cancer cell lines, particularly those with EGFR overexpression. nih.gov |
| Neuroprotective | Examine effects on protein aggregation and neuronal cell death in models of neurodegenerative diseases. mq.edu.audtic.mil |
Application as Chemical Probes for Biological Systems
Chemical probes are small molecules that are used to study and manipulate biological systems. nih.gov They are powerful tools for understanding the function of proteins and elucidating complex biological pathways. nih.gov Given the quinolinone scaffold's versatility and the potential for diverse biological interactions, this compound could be developed into a valuable chemical probe.
A key feature of many quinoline-based compounds is their intrinsic fluorescence. crimsonpublishers.com This property can be harnessed to develop fluorescent probes for various applications, including the detection of metal ions and the imaging of cellular components. nih.govrsc.orgnih.gov Future research could focus on characterizing the photophysical properties of this compound and exploring its potential as a fluorescent sensor. For example, it could be functionalized to selectively bind to specific analytes, leading to a change in its fluorescence signal.
To be an effective chemical probe, a compound must exhibit high potency and selectivity for its target. unc.edu Therefore, a crucial aspect of future research will be to identify the specific molecular target(s) of this compound. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and computational modeling. Once a target is identified and validated, this compound could be used to probe the function of that target in living cells and organisms. The development of structurally similar but inactive control compounds would also be essential for validating its on-target effects. researchgate.net
| Application as a Chemical Probe | Research and Development Focus |
| Fluorescent Sensor | Characterization of photophysical properties and development of analyte-specific sensors. crimsonpublishers.com |
| Target Identification and Validation | Use of affinity-based methods and proteomics to identify and validate the molecular target(s). unc.edu |
| Probing Biological Pathways | Utilization of the validated probe to study the function of its target in cellular and in vivo models. nih.gov |
Q & A
Q. Q. How can isotopic labeling (e.g., ) aid in mechanistic studies of nitro group transformations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
